molecular formula C10H13N3OS B10873706 3-amino-2-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 80381-64-2

3-amino-2-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B10873706
CAS No.: 80381-64-2
M. Wt: 223.30 g/mol
InChI Key: ANZWYWVXWDIZHP-UHFFFAOYSA-N
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Description

3-amino-2-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine class. This compound has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. It is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The initial step involves the formation of the thiophene ring through a cyclization reaction of suitable precursors.

    Pyrimidine Ring Construction: The thiophene derivative is then subjected to a series of reactions to construct the pyrimidine ring. This often involves the use of reagents such as formamidine acetate and ammonium acetate under reflux conditions.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-amino-2-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted thienopyrimidine derivatives.

Scientific Research Applications

3-amino-2-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-amino-2-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-2-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 2-position and the amino group at the 3-position differentiates it from other thienopyrimidine derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.

Properties

CAS No.

80381-64-2

Molecular Formula

C10H13N3OS

Molecular Weight

223.30 g/mol

IUPAC Name

3-amino-2-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C10H13N3OS/c1-4-7-12-9-8(10(14)13(7)11)5(2)6(3)15-9/h4,11H2,1-3H3

InChI Key

ANZWYWVXWDIZHP-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C(=C(S2)C)C)C(=O)N1N

Origin of Product

United States

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